molecular formula C14H15F3N2O4 B13424415 N-Trifluoroacetylphenylalanylalanine CAS No. 3801-77-2

N-Trifluoroacetylphenylalanylalanine

Cat. No.: B13424415
CAS No.: 3801-77-2
M. Wt: 332.27 g/mol
InChI Key: CPHPEWFIOVFACR-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Protected Peptides and Their Analogs in Advanced Chemical Synthesis

The synthesis of peptides is a meticulous process that necessitates the use of protecting groups to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the final product. These protecting groups temporarily block reactive functional groups, such as the N-terminus and side chains of amino acids, allowing for controlled peptide bond formation. The choice of protecting group is critical and is dictated by the specific requirements of the synthesis strategy, including its stability under various reaction conditions and the ease of its removal upon completion of the synthesis. The use of protected peptides and their analogs is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, enabling the construction of complex peptide structures with high purity and yield.

Role of Trifluoroacetyl Groups in Peptide Chemistry and Bio-conjugation Strategies

The trifluoroacetyl (Tfa) group is an acyl-type protecting group that has found significant application in peptide chemistry. Introduced by Weygand in 1952, the Tfa group is known for its stability and can be cleaved under relatively mild basic conditions, such as with piperidine (B6355638) or sodium hydroxide (B78521). This property makes it a useful tool in orthogonal peptide synthesis strategies, where multiple protecting groups that can be removed under different conditions are employed.

Beyond its role as a protecting group, the trifluoroacetyl moiety serves as a valuable probe in biochemical studies. The presence of three fluorine atoms provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) studies. This allows for the sensitive detection and characterization of peptide-protein interactions, as the ¹⁹F NMR signal is highly sensitive to the local chemical environment. Trifluoroacetylated peptides have been used as substrates and inhibitors to study enzyme kinetics, providing insights into the binding modes and conformational changes of enzymes upon substrate binding. nih.govnih.gov However, the introduction of the Tfa group can also be an unintended side reaction, known as trifluoroacetylation, during solid-phase peptide synthesis, particularly when trifluoroacetic acid (TFA) is used for the cleavage of other protecting groups. rsc.org

Overview of Phenylalanylalanine Motifs in Peptide and Protein Systems

Phenylalanylalanine (Phe-Ala) is a dipeptide composed of the amino acids phenylalanine and alanine (B10760859). hmdb.canih.gov In biological systems, it can be found as an intermediate in the breakdown of larger proteins. hmdb.ca The physicochemical properties of this dipeptide are influenced by the hydrophobic nature of the phenylalanine side chain and the smaller, nonpolar alanine residue. The sequence of these amino acids within a peptide or protein can influence its secondary structure and its interactions with other molecules. For instance, peptide segments rich in phenylalanine are known to be involved in the self-assembly of peptides and are found in proteins associated with various biological functions.

Research Scope and Objectives Pertaining to N-Trifluoroacetylphenylalanylalanine

The specific compound, this compound, combines the features of a trifluoroacetyl-protected N-terminus and the phenylalanylalanine dipeptide core. While extensive research on this exact molecule is not widely published, its study is motivated by several objectives. A primary goal is to understand how the trifluoroacetyl group modifies the physicochemical properties of the phenylalanylalanine dipeptide, such as its solubility, hydrophobicity, and conformational preferences. Furthermore, this compound can serve as a model system to investigate the impact of N-terminal modifications on peptide-protein interactions using techniques like ¹⁹F NMR. The synthesis and characterization of this compound would also contribute to the broader library of modified dipeptides available for screening in drug discovery and for the development of new bioconjugation strategies. Research into this compound aims to bridge the gap between fundamental peptide chemistry and its application in biochemical and pharmaceutical sciences.

Data on Related Compounds

While specific experimental data for this compound is limited in publicly accessible databases, information on closely related compounds provides valuable insights.

Table 1: Physicochemical Properties of N-Trifluoroacetyl-L-phenylalanine

Property Value
CAS Number 350-09-4
Molecular Formula C₁₁H₁₀F₃NO₃
Molecular Weight 261.2 g/mol
Melting Point 126-127°C
Boiling Point 396.7°C at 760 mmHg
Flash Point 193.7°C

Data sourced from LookChem lookchem.com and ChemicalBook chemicalbook.com

Table 2: Computed Properties of L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester

Property Value
Molecular Formula C₁₅H₁₇F₃N₂O₄
Molecular Weight 346.30 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 7
Exact Mass 346.11404151 Da

Data sourced from PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3801-77-2

Molecular Formula

C14H15F3N2O4

Molecular Weight

332.27 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H15F3N2O4/c1-8(12(21)22)18-11(20)10(19-13(23)14(15,16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,18,20)(H,19,23)(H,21,22)/t8-,10-/m0/s1

InChI Key

CPHPEWFIOVFACR-WPRPVWTQSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for N Trifluoroacetylphenylalanylalanine and Derivatives

Chemo- and Regioselective Synthesis Strategies for N-Trifluoroacetyl Dipeptides

The selective formation of the desired peptide bond and the subsequent N-terminal protection are critical steps in the synthesis of N-Trifluoroacetylphenylalanylalanine. These processes must be carefully controlled to avoid side reactions and ensure the stereochemical integrity of the final product.

Investigation of Novel Coupling Reagents and Conditions for Phenylalanylalanine Formation

The formation of the dipeptide backbone, phenylalanylalanine, can be challenging due to the steric hindrance of the phenylalanine residues. Traditional coupling methods may result in low yields and racemization. uni-kiel.deresearchgate.net Consequently, research has focused on the development and application of more efficient coupling reagents. uni-kiel.de

Onium-type reagents, such as phosphonium (B103445) and aminium/uronium salts, have proven effective in facilitating the coupling of sterically hindered amino acids. uni-kiel.de Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiency and ability to suppress racemization. lookchem.com Another approach involves the use of acylbenzotriazoles, which can activate the carboxylic acid of the N-protected phenylalanine for efficient coupling with the second phenylalanine residue, often with complete retention of chirality. acs.orgnih.gov

The choice of solvent and base is also crucial. Non-polar solvents and sterically hindered organic bases are often employed to minimize side reactions and preserve the stereochemical integrity of the amino acids during the coupling process.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Peptides

Coupling Reagent ClassExample(s)Key AdvantagesReference(s)
Onium (Phosphonium/Uronium)HATU, HBTU, COMUHigh efficiency, rapid reaction times, reduced racemization. uni-kiel.delookchem.com
AcylbenzotriazolesN-(Fmoc-α-aminoacyl)benzotriazolesGood yields, complete retention of chirality for hindered amino acids. acs.orgnih.gov
CarbodiimidesDCC, DICWidely used, but can be less effective for sterically hindered couplings. uni-kiel.de

Optimization of N-Terminal Trifluoroacetylation Protocols

The introduction of the trifluoroacetyl group at the N-terminus of the phenylalanylalanine dipeptide is a key step in the synthesis of the target compound. However, trifluoroacetylation can also occur as an unwanted side reaction during peptide synthesis, particularly during the removal of acid-labile protecting groups with trifluoroacetic acid (TFA). researchgate.netnih.gov

Unwanted trifluoroacetylation is often attributed to the reaction of the free N-terminal amine with residual TFA or with trifluoroacetylating species generated from the resin support. nih.govpnas.org Research has shown that trifluoroacetoxymethyl groups can form on the resin and subsequently transfer the trifluoroacetyl group to the peptide. researchgate.netnih.gov

To control and optimize N-terminal trifluoroacetylation, several strategies have been developed:

Controlled Acylation: The deliberate and controlled reaction of the dipeptide with a trifluoroacetylating agent, such as ethyl trifluoroacetate (B77799), under basic conditions allows for the specific modification of the N-terminus.

Minimizing Side Reactions: To prevent unwanted trifluoroacetylation during synthesis, protocols can be modified. This includes using alternative N-terminal protecting groups like Boc (tert-butyloxycarbonyl) for the final amino acid residue, which can suppress this side reaction during the final TFA cleavage step. researchgate.net Additionally, using resin supports that are less prone to forming trifluoroacetylating species can significantly reduce the incidence of this side reaction. nih.govpnas.org

Selective N-Alkylation: In the synthesis of derivatives, the trifluoroacetamide (B147638) group can be used as a protecting group that facilitates selective N-alkylation under specific conditions, such as the Fukuyama-Mitsunobu reaction. researchgate.net

Stereocontrolled Approaches in the Synthesis of Chiral Protected Dipeptides

Maintaining the stereochemical integrity of the chiral centers in both phenylalanine residues is paramount. The use of chiral auxiliaries is a well-established strategy to control stereochemistry during the synthesis of amino acids and their incorporation into peptides. wikipedia.orgsigmaaldrich.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of dipeptides with specific stereochemistry, a chiral auxiliary can be attached to one of the amino acid precursors to guide the formation of the peptide bond in a diastereoselective manner. acs.org Examples of chiral auxiliaries that have been successfully used in asymmetric amino acid synthesis include oxazolidinones and camphor-based derivatives. wikipedia.orgacs.org

These auxiliaries create a chiral environment that favors the approach of reagents from a specific direction, leading to the formation of one diastereomer in excess. After the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This approach allows for the synthesis of phenylalanylalanine dipeptides with specific L,L-, D,D-, L,D-, or D,L- configurations, which is crucial for studying the structure-activity relationships of their derivatives. upc.edunih.govresearchgate.net

Solid-Phase Synthesis Applications and Methodological Enhancements

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable approach for the synthesis of peptides, including this compound and its derivatives. acs.orgpnas.org Methodological enhancements in this area have focused on improving the stability of the linkage to the solid support and adapting the technology for the creation of large chemical libraries.

Development of Robust Linker Chemistries for Trifluoroacetyl-Protected Peptides

The choice of linker, which connects the growing peptide chain to the solid support, is critical in SPPS. For peptides that will be N-terminally trifluoroacetylated, the linker must be stable to the conditions used for peptide elongation and trifluoroacetylation, yet allow for efficient cleavage of the final product from the resin. lookchem.com

Given that TFA is often used for the final cleavage and deprotection of side chains, linkers with varying acid lability have been developed. thermofisher.comacs.orgnih.gov For TFA-protected peptides, it is often desirable to have a linker that is stable to the milder acidic conditions used for the removal of temporary protecting groups during synthesis, but can be cleaved under stronger acidic conditions.

"Safety-catch" linkers represent a more advanced strategy. nih.govmdpi.com These linkers are stable under the standard conditions of SPPS, including treatment with TFA. nih.govmdpi.com They require a specific activation step, such as oxidation or reduction, to become labile for cleavage. nih.govmdpi.com This dual-stage cleavage strategy provides greater flexibility and control, allowing for the synthesis of complex peptides with various modifications, including N-terminal trifluoroacetylation, without premature cleavage from the support.

Table 2: Linker Strategies for Solid-Phase Synthesis of TFA-Stable Peptides

Linker TypeCleavage ConditionAdvantagesReference(s)
Acid-Labile (e.g., Wang, Rink)Varying concentrations of TFAWell-established, variety of acid sensitivities available. acs.orgimperial.ac.uk
Safety-CatchSpecific activation followed by cleavage (e.g., acid, base, light)Orthogonal to many reaction conditions, allows for on-resin modifications. nih.govmdpi.commdpi.com

Integration of this compound into Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the synthesis and screening of vast numbers of compounds. nih.gov The split-and-pool synthesis method is a highly efficient technique for generating large "one-bead-one-compound" combinatorial libraries on a solid support. mit.eduwikipedia.orgresearchgate.net

In this approach, a batch of resin beads is divided into multiple portions, and a different building block (e.g., an amino acid) is coupled to each portion. The portions are then recombined (pooled) and mixed thoroughly. This cycle of splitting, coupling, and pooling is repeated for each step of the synthesis, leading to a library where each bead carries a unique peptide sequence. nih.govresearchgate.net

This compound can be incorporated into such libraries as a dipeptide building block or synthesized stepwise on the resin, followed by N-terminal trifluoroacetylation. The trifluoroacetyl group can serve as a key recognition element or influence the conformational properties of the library members.

To identify the structure of the active compounds ("hits") from the screening of these libraries, encoding strategies are employed. researchgate.net Each bead can be tagged with a unique chemical or biological identifier, such as a DNA sequence, that corresponds to the synthetic route and therefore the structure of the compound on that bead. nih.gov This allows for the rapid decoding of the hits after screening. nih.govresearchgate.net

Strategies for Diverse Library Generation Utilizing Modified Dipeptide Building Blocks

The generation of diverse chemical libraries is a critical strategy for identifying novel bioactive compounds. By systematically varying the constituent building blocks of a core structure like this compound, chemists can explore a vast chemical space to discover molecules with desired biological activities.

A foundational technique in library generation is combinatorial chemistry, which allows for the synthesis of a multitude of compounds in a single process. researchgate.net One of the most powerful approaches is the one-bead-one-compound (OBOC) method, often executed using a "mix-and-split" synthesis strategy. nih.govnih.gov In this process, solid-phase resin beads are divided into multiple portions, each reacting with a unique building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This exponential expansion results in each bead carrying a single, unique chemical entity. nih.gov

To further enhance the diversity of these libraries, researchers incorporate modified dipeptide building blocks . This goes beyond the 20 proteinogenic amino acids to include non-canonical amino acids, which grants access to a much broader range of chemical structures and properties. chemrxiv.org The ability to easily incorporate these diverse building blocks is a significant advantage of chemical synthesis over biological methods. chemrxiv.org

Recent advancements have focused on accelerating the pace of library generation. Semi-automated flow synthesis platforms have emerged as a powerful tool, capable of reducing the time for library synthesis from days or weeks to under an hour. researchgate.netchemrxiv.org This technology not only speeds up the process but also enables the creation of "hyperdiverse" libraries with a theoretical diversity that can reach up to 10¹⁹ members, far exceeding the limits of traditional methods. chemrxiv.orgresearchgate.net Another innovative approach is the "Mask and Release" strategy, which streamlines the synthesis of complex core skeletons on a DNA-encoded platform, allowing for the introduction of diversity at multiple points in the molecular structure. nih.gov

Table 1: Comparison of Library Generation Strategies

Strategy Core Principle Key Advantages Relevant Building Blocks
Mix-and-Split Synthesis Exponential generation of unique compounds on individual resin beads. nih.gov High-throughput creation of large libraries; enables OBOC screening. nih.gov Canonical and non-canonical amino acids.
Flow Synthesis Use of continuous-flow reactors for rapid, automated synthesis. researchgate.net Drastically reduced synthesis time; potential for hyperdiverse libraries. chemrxiv.org Canonical and non-canonical amino acids. chemrxiv.org
"Mask & Release" Strategy A directing group masks a functional group, mediates C-H functionalization for initial diversification, and is then released to enable a second point of diversification. nih.gov Efficient on-DNA synthesis of diverse core skeletons; introduces multiple dimensions of diversity. nih.gov Varied chemical moieties for C-H functionalization.
Encoding and Deconvolution Methodologies for this compound-Containing Libraries

Once a diverse library, such as one containing derivatives of this compound, has been synthesized and screened for biological activity, the critical next step is to identify the structure of the active compound(s), or "hits." This process is known as deconvolution.

For OBOC libraries, where each bead holds a single compound, the challenge is to determine the structure on a specific "hit" bead. nih.gov Direct analytical methods are often employed. A combination of mass spectrometry and microflow NMR spectroscopy can be used to decode the individual compounds after they are cleaved from the beads into multi-well plates. nih.gov This approach can obviate the need for more complex encoding strategies. nih.gov

When libraries are screened as mixtures, two primary deconvolution strategies are used: iterative deconvolution and positional scanning. nih.gov

Iterative Deconvolution : This method involves creating and screening sub-libraries where one position of the molecule is defined while the others remain mixtures. nih.govresearchgate.net The most active sub-library determines the optimal building block for that position. This "winning" residue is then held constant in a new set of sub-libraries where the next position is defined. researchgate.net This process is repeated until the sequence of the most active compound is fully identified. nih.govresearchgate.net

Positional Scanning : In this approach, a series of sub-libraries is created where each library has one position systematically defined with a specific building block, while all other positions consist of a mixture of all possible building blocks. nih.gov By comparing the activity of these sub-libraries, a profile of the most active residue at each individual position can be constructed to reveal the optimal sequence.

Modern data analysis techniques, particularly for data-independent acquisition (DIA) mass spectrometry, also play a role. Deconvolution algorithms can establish the correspondence between precursor ions and their fragment ions from complex DIA data, helping to reconstruct the mass spectra of individual peptides within a mixture for identification. scirp.org

Table 2: Deconvolution Methodologies for Compound Libraries

Methodology Description Application
Direct Analysis (MS/NMR) The structure of a compound from a single bead is determined using analytical techniques like mass spectrometry and microflow NMR. nih.gov Primarily used for "one-bead-one-compound" libraries.
Iterative Deconvolution A multi-round process of synthesizing, screening, and refining sub-libraries to progressively identify the optimal building block at each position. nih.govresearchgate.net Used for mixture-based libraries to identify the single most active compound.
Positional Scanning Each position in the molecule is individually optimized by screening sub-libraries where that position is fixed. nih.gov Used for mixture-based libraries to determine the optimal residue at each position independently.

Green Chemistry Approaches in Protected Dipeptide Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve safety. nih.gov Peptide synthesis has traditionally been associated with low atom efficiency and the use of large quantities of toxic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Green chemistry approaches aim to address these shortcomings by designing safer chemicals and processes, minimizing waste, and using renewable resources. eurekalert.orgsciencedaily.com A key focus is the replacement of hazardous solvents with more environmentally benign alternatives, such as propylene (B89431) carbonate, which has been shown to be an effective medium for both solution- and solid-phase peptide synthesis. rsc.org

Solvent-Free and Biocatalytic Routes for this compound Synthesis

Two of the most promising green chemistry strategies applicable to the synthesis of this compound are solvent-free reactions and biocatalysis.

Solvent-Free Synthesis : Performing reactions without an organic solvent can dramatically reduce chemical waste. One effective solvent-free method is ball-milling , a mechanochemical technique where solid reactants are mixed in a container with grinding balls. exlibrisgroup.com The mechanical energy induces the chemical reaction. This has been successfully applied to dipeptide synthesis, where a urethane-protected N-carboxyanhydride of one amino acid is coupled with another amino acid derivative in the solid state, often resulting in very high yields without the need for organic solvents or subsequent purification. exlibrisgroup.com

Biocatalytic Routes : The use of enzymes as catalysts offers a highly specific and environmentally friendly alternative to traditional chemical methods. reading.ac.uk Biocatalysis can be applied to the formation of the amide bond in dipeptides.

L-amino acid ligases can produce dipeptides directly from their constituent amino acids. researchgate.net A significant challenge with this method is the dependence on the expensive cofactor ATP. To make this process more economically viable, ATP regeneration systems can be established, for example, by using acetate (B1210297) kinase. researchgate.net Researchers have also used site-directed mutagenesis to engineer ligase variants with improved activity and specificity for desired substrates. researchgate.net

Aminoacylases represent another class of enzymes that can be used for the synthesis of N-acyl-amino acids. nih.gov While their traditional use is in the resolution of racemic mixtures, they also possess synthetic potential.

C-N lyases , operating in reverse, can catalyze the addition of amines to a substrate. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of N-substituted L-aspartic acids by adding amines to fumarate (B1241708) with excellent enantioselectivity. rsc.org This demonstrates the potential for enzymes to create specific, chiral N-substituted amino acid derivatives that could be building blocks for larger peptides.

Table 3: Green Synthesis Approaches for Protected Dipeptides

Approach Method Description Advantages
Solvent-Free Ball-Milling Solid-state coupling of protected amino acid derivatives is induced by mechanical force. exlibrisgroup.com Eliminates organic solvent waste; high yields; often requires no purification. exlibrisgroup.com
Biocatalytic L-amino acid ligases Enzymes catalyze the direct ligation of two amino acids, often requiring an ATP cofactor. researchgate.net High specificity; mild reaction conditions; potential for cofactor regeneration and enzyme reuse. researchgate.net
Biocatalytic C-N lyases (in reverse) Enzymes catalyze the asymmetric addition of an amine to a substrate like fumarate. rsc.org Excellent enantioselectivity; synthesis of non-canonical amino acids. rsc.org

Mechanistic Investigations of N Trifluoroacetylphenylalanylalanine Transformations

Hydrolysis and Decarboxylation Mechanisms of the Trifluoroacetyl Group in Peptide Contexts

The N-trifluoroacetyl (TFA) group is a common protecting group for amines in peptide synthesis and a frequent counter-ion resulting from purification processes using trifluoroacetic acid. researchgate.netnovoprolabs.com Its removal, or de-trifluoroacetylation, is a critical step, and the mechanisms governing its stability and cleavage are of significant interest. The strong electron-withdrawing nature of the three fluorine atoms imparts unique chemical properties to the amide bond it forms with the peptide's N-terminus.

The removal of the N-trifluoroacetyl group is typically achieved under basic conditions, as the amide bond is relatively stable to acidic conditions. The hydrolysis mechanism proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the trifluoroacetyl group. This forms a tetrahedral intermediate which then collapses, cleaving the N-C bond and releasing the free N-terminus of the peptide and the trifluoroacetate (B77799) anion.

Thermodynamically, the reaction is favored due to the high stability of the resulting trifluoroacetate anion, which is a weak base. Kinetically, the rate is dependent on factors such as pH, temperature, and solvent.

In a related context, unwanted trifluoroacetylation can occur during solid-phase peptide synthesis (SPPS) through a transfer mechanism. Studies on model systems have elucidated the kinetics of this transfer. For instance, the transfer of a trifluoroacetyl group from a trifluoroacetoxymethyl-resin to the alpha-amino group of an amino acid ester in solution has been demonstrated, providing insight into the rates of such reactions. nih.gov

Table 1: Kinetic Data for Trifluoroacetyl Group Transfer This table presents kinetic data for a model reaction illustrating the rate of trifluoroacetyl group transfer, a process related to de-trifluoroacetylation.

Reactants Reaction Type Second-Order Rate Constant (k₂) Source

The local chemical environment and the adjacent peptide sequence can significantly influence the lability of the N-trifluoroacetyl group. In the context of SPPS, the solid support itself constitutes a critical microenvironment. It has been shown that the presence of trifluoroacetoxymethyl groups on the resin, generated from hydroxymethyl sites during treatment with trifluoroacetic acid, can lead to undesired trifluoroacetylation of the peptide's N-terminus. nih.gov This transfer reaction typically occurs during the neutralization step with a tertiary amine, highlighting the role of the immediate reaction conditions and resin functionality. nih.gov The rate of this side reaction can be as high as 1-2% per cycle in synthetic protocols. nih.gov

The peptide sequence adjacent to the N-trifluoroacetyl group also plays a role. While the TFA group itself is generally stable, the stability of other bonds within the dipeptide can be affected. For instance, studies on N-acylated dipeptides have shown that the nature of the N-acyl group can influence the hydrolytic stability of nearby amide bonds under acidic conditions. nih.gov Although electron-rich acyl groups can accelerate hydrolysis, the strongly electron-withdrawing trifluoroacetyl group is expected to have a stabilizing effect on the adjacent peptide bond by reducing the nucleophilicity of the amide nitrogen. Furthermore, steric hindrance from the bulky side chain of the N-terminal amino acid, such as the benzyl (B1604629) group of phenylalanine, can modulate the accessibility of the trifluoroacetyl carbonyl group to nucleophiles, thereby affecting the rate of its removal.

Peptide Bond Cleavage and Formation Mechanistic Studies

The peptide bond is the cornerstone of protein structure, and its stability and formation are central to biochemistry. The phenylalanylalanine amide bond within the title compound serves as a valuable model for studying these fundamental processes.

The amide bond is kinetically stable, with an estimated half-life for spontaneous hydrolysis in water of 350 to 600 years under neutral conditions. wikipedia.org However, this stability can be modulated by several factors.

Electronic Effects : The N-terminal trifluoroacetyl group exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density on the adjacent amide nitrogen, making it less prone to protonation and potentially increasing the stability of the peptide bond towards acid-catalyzed hydrolysis. This is in contrast to electron-donating N-acyl groups, which can sometimes render remote amide bonds surprisingly unstable. nih.gov

Intramolecular Interactions : The structure of dipeptides can be influenced by intramolecular hydrogen bonds and the orientation of their side chains. nih.gov In N-Trifluoroacetylphenylalanylalanine, interactions between the TFA group and the peptide backbone or side chains could potentially induce conformational strains that might affect bond stability, although this effect is generally less pronounced than enzymatic catalysis. wikipedia.org

Table 2: Factors Influencing the Stability of the Phenylalanylalanine Amide Bond

Factor Description Predicted Effect on Stability in N-TFA-Phe-Ala
Electronic Effect of N-TFA group Strong electron-withdrawing nature reduces electron density on the peptide backbone. Increase
Steric Hindrance Bulky side chains of Phenylalanine and Alanine (B10760859) may shield the amide bond from attack. Increase
Solvent/pH Catalyzes hydrolysis, with rates being extremely slow at neutral pH but accelerated by strong acid or base. Decrease (at non-neutral pH)

| Enzymatic Catalysis | Proteases can dramatically accelerate the rate of peptide bond cleavage. | Decrease |

This compound and similar N-acylated dipeptides are valuable tools for investigating the mechanisms of peptide bond formation and cleavage. Their utility as model substrates stems from several key properties:

Structural Simplicity : As a dipeptide, it represents the fundamental unit of a protein chain, allowing researchers to study the chemistry of the peptide bond without the complexities of a larger polypeptide structure.

Defined Composition : The specific sequence and N-terminal modification provide a homogenous substrate, ensuring reproducible kinetic and mechanistic studies.

Spectroscopic Probe : The trifluoroacetyl group offers a unique ¹⁹F NMR handle. This allows for sensitive and specific monitoring of the substrate's binding to an enzyme and its conversion to product, as demonstrated in studies of elastase inhibition by trifluoroacetyl-dipeptide anilides. nih.gov

In studies of enzymatic peptide bond formation, such as those catalyzed by leucyl/phenylalanyl-tRNA protein transferase (L/F transferase), understanding substrate binding and orientation is critical. nih.govnih.gov While the natural substrates are aminoacyl-tRNAs, simplified and modified dipeptides like this compound can be used as inhibitors or substrate analogs to probe the active site. By observing how such a molecule binds, researchers can infer the roles of key active site residues in orienting the reactive groups for catalysis, ultimately proposing that the enzyme's primary role is to properly position the substrates for reaction rather than participating directly in the chemistry of bond formation. nih.gov

Enzymatic and Biocatalytic Interactions of N Trifluoroacetylphenylalanylalanine

Protease and Peptidase Specificity Profiling Using N-Trifluoroacetylphenylalanylalanine as a Substrate Analog

The specificity of proteases and peptidases is fundamental to their biological function. This compound is employed as a substrate analog to map the active site contours and preferences of these enzymes. By presenting a modified N-terminus, it challenges the enzyme's recognition machinery, providing insights that might not be attainable with natural substrates.

The N-trifluoroacetyl group is a critical feature for elucidating recognition mechanisms. Its size and strong electronegativity introduce significant steric and electronic perturbations compared to a standard acetyl or amino group. When this compound is introduced as a substrate, the efficiency of enzyme binding and catalysis reveals key information about the active site's architecture, particularly the S2 and S3 subsites that accommodate the N-terminal residues of a peptide substrate.

For example, studies with serine proteases like elastase have utilized trifluoroacetyl-peptides to probe active site interactions. nih.gov Research has shown that the trifluoroacetyl group can occupy a specific pocket within the enzyme's active site. nih.gov The ability of an enzyme to accommodate this bulky, fluorinated moiety indicates a degree of flexibility and defines the spatial limits of the binding pocket. Conversely, a lack of activity or competitive inhibition suggests that the trifluoroacetyl group either sterically hinders proper substrate alignment or introduces unfavorable electronic interactions with active site residues. By comparing the kinetic parameters (Kₘ and kₖₐₜ) of the hydrolysis of this compound with its non-fluorinated counterpart (N-acetylphenylalanylalanine), researchers can quantify the precise impact of the trifluoroacetyl group on binding affinity and catalytic turnover, thereby creating a detailed pharmacophoric map of the enzyme's active site. nih.gov

Site-directed mutagenesis is a powerful technique used to pinpoint the functional role of individual amino acid residues in enzyme catalysis and substrate binding. nih.govgeneticsmr.org When combined with kinetic analysis using this compound, it allows for a detailed dissection of the enzyme-substrate interaction network. In a typical study, residues hypothesized to line the S2 or S3 subsites of a protease are mutated, for example, from a large hydrophobic residue to a smaller one (e.g., Leucine to Alanine) or from a neutral to a charged residue.

The resulting mutant enzymes are then assayed for their ability to process this compound. A significant change in kinetic parameters for a mutant enzyme compared to the wild-type provides strong evidence for the involvement of the mutated residue in recognizing the N-terminal portion of the substrate. For instance, if a mutation dramatically increases the Kₘ value, it implies that the residue is crucial for substrate binding. If kₖₐₜ is affected, the residue may be involved in transition state stabilization or catalysis. This approach has been instrumental in understanding how proteins recognize specific motifs and has been applied to various enzymes to probe regions essential for their function. researchgate.netnih.gov

Table 1: Hypothetical Kinetic Data from Site-Directed Mutagenesis of a Model Protease with this compound as a Substrate
Enzyme VariantMutation DetailsKₘ (µM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (M⁻¹s⁻¹)Interpretation
Wild-TypeNone150106.7 x 10⁴Baseline activity.
Mutant 1Val85Ala (S2 subsite)8509.51.1 x 10⁴Decreased binding affinity; suggests Val85 provides a critical hydrophobic contact for the trifluoroacetyl or phenylalanine moiety.
Mutant 2Gly120Trp (near S3 subsite)1650.53.0 x 10³Catalysis severely impaired; suggests the introduction of a bulky Trp residue sterically hinders proper substrate orientation.
Mutant 3Ser90Asp (S2 subsite)>5000N/AN/ABinding abolished; indicates a strong electrostatic repulsion between the new Asp residue and the electronegative trifluoroacetyl group.

Biocatalytic Transformations Involving the Trifluoroacetyl Moiety

The trifluoroacetyl group is not only a tool for probing enzyme function but also a substrate for certain biocatalytic transformations. Its unique chemical properties make it a target for enzymatic modification or a useful protecting group in multi-step synthesis.

The carbon-fluorine bond is exceptionally strong, and the trifluoroacetyl group is generally considered chemically robust and stable to many standard hydrolases. However, the search for enzymes capable of cleaving this group is an active area of research. Such an enzyme, likely a specialized amidase or acylase, would be highly valuable for synthetic chemistry, offering a mild and highly specific method for deprotection. While trifluoroacetic acid (TFA) is commonly used in peptide synthesis and its removal can be challenging, enzymatic solutions are sought for their green chemistry advantages. peptide.comlifetein.com The discovery or engineering of an "N-trifluoroacetyl-peptide hydrolase" would enable the selective removal of this protecting group under biological conditions, avoiding the harsh acidic treatments typically required. acs.org

Chemo-enzymatic synthesis combines the best of chemical and enzymatic methods to build complex molecules. nih.gov In this context, this compound can serve as a key building block. The trifluoroacetyl group acts as an effective N-terminal protecting group that is stable during certain enzymatic steps but potentially removable later. For instance, a ligase with broad substrate specificity could be used to couple this compound to another peptide or molecule. The stability of the protecting group ensures that the N-terminus does not participate in unwanted side reactions during the enzymatic coupling. This strategy has been applied in the synthesis of complex molecules where regioselectivity is key. researchgate.netresearchgate.net

Table 2: Potential Biocatalytic Reactions Involving this compound
Reaction TypeEnzyme ClassDescriptionSignificance
DeprotectionAmidohydrolase / AcylaseCleavage of the amide bond between the trifluoroacetyl group and the phenylalanine nitrogen.Provides a mild, specific method for N-terminal deprotection in synthetic pathways.
LigationLigase / TransferaseCoupling of the C-terminal carboxyl group of this compound to a nucleophile (e.g., the N-terminus of another peptide).Allows the incorporation of the Phe-Ala dipeptide unit into larger molecules, with the trifluoroacetyl group serving as a stable protecting group.
HydroxylationHydroxylase (e.g., P450)Modification of the phenylalanine aromatic ring.Investigates whether the N-terminal modification prevents recognition by ring-modifying enzymes.

Investigation of Peptide-Modifying Enzymes Utilizing Modified Dipeptides

Beyond proteases, a vast array of enzymes exists to post-translationally modify peptides and proteins, installing diverse functional groups to alter their structure and function. nih.gov this compound can be used as a chemical probe to assess the substrate tolerance of these peptide-modifying enzymes. For example, researchers can test whether enzymes such as methyltransferases, hydroxylases, or formyltransferases can modify the phenylalanine or alanine (B10760859) residues within this dipeptide. nih.gov

If an enzyme successfully modifies the dipeptide despite the presence of the bulky, unnatural N-terminal group, it suggests that the enzyme's recognition sequence is primarily located at or C-terminal to the modification site and that the N-terminal region is not critical for binding. Conversely, if the modification is inhibited, it indicates that the trifluoroacetyl group either sterically blocks the active site or that the enzyme requires a free N-terminus for proper substrate recognition and binding. These studies provide valuable information for the de novo design of enzymatically modified peptides and for understanding the rules that govern natural post-translational modification pathways. nih.gov

Computational and Theoretical Studies on N Trifluoroacetylphenylalanylalanine

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to model the motion of atoms in a molecule over time, providing a detailed picture of its dynamic behavior and conformational preferences.

The three-dimensional structure of a peptide is highly sensitive to its environment. MD simulations can predict how N-Trifluoroacetylphenylalanylalanine behaves in different solvents by modeling the interactions between the peptide and the solvent molecules.

In aqueous (polar) solution, the peptide is expected to adopt conformations that maximize hydrogen bonding with water molecules. The polar peptide backbone and the trifluoroacetyl group's oxygen atom would be exposed to the solvent. Conversely, the hydrophobic phenyl side chain would likely be shielded from the water, potentially influencing the peptide to fold in a way that buries this group. researchgate.net

In a nonpolar solvent like chloroform (B151607) or in the gas phase, the peptide's behavior would shift. Intramolecular hydrogen bonds would become more favorable to satisfy the hydrogen-bonding potential of the amide groups, as the solvent cannot act as a hydrogen bond donor or acceptor. nih.govnih.gov This would lead to more compact, folded structures compared to the more extended conformations that might be prevalent in water. The bulky phenyl and trifluoroacetyl groups would play a significant role in defining the accessible conformations. biu.ac.il

Simulations can map the conformational space by analyzing the distribution of the peptide backbone dihedral angles (φ and ψ). The results can be visualized in a Ramachandran plot, which would show distinct populated regions corresponding to stable conformational states. The relative populations of these states are dependent on the solvent environment. mdpi.com

Table 1: Predicted Predominant Conformations of this compound in Different Solvents
Solvent TypeDielectric ConstantExpected Conformational CharacteristicsKey Driving Forces
WaterHigh (Polar)More extended or open conformations.Intermolecular hydrogen bonding with solvent; Hydrophobic effect causing partial burial of the phenyl group.
ChloroformLow (Nonpolar)More compact, folded conformations.Maximization of intramolecular hydrogen bonding; van der Waals interactions.
2,2,2-Trifluoroethanol (TFE)/Water MixtureIntermediateStabilization of helical or turn-like structures.TFE preferentially solvates the peptide, displacing water and promoting intra-peptide hydrogen bonds. nih.gov

Intramolecular hydrogen bonds are critical in defining the secondary structure of peptides. For this compound, several potential intramolecular hydrogen bonds could stabilize specific conformations. Computational analyses can identify these bonds and quantify their strength and persistence over time. nih.gov

Potential hydrogen bonds include:

Between the alanine (B10760859) N-H group and the trifluoroacetyl carbonyl oxygen: This could form a γ-turn like structure.

Between the phenylalanine N-H group and the C-terminal carboxyl oxygen: This interaction could stabilize a different turn conformation.

N-H···F interactions: While weaker than conventional hydrogen bonds, interactions between an amide proton (N-H) and one of the fluorine atoms on the trifluoroacetyl group are possible and can be characterized computationally. nih.gov The geometry (distance and angle) of such bonds can be monitored throughout a simulation to assess their stability. nih.gov

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. ornl.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic phenyl ring of the phenylalanine residue and potentially across the lone pairs of the oxygen and nitrogen atoms of the peptide bonds. This region would be susceptible to attack by electrophiles. malayajournal.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region most likely to accept an electron. The LUMO is predicted to be centered on the highly electron-withdrawing trifluoroacetyl group, specifically on the antibonding π* orbital of the carbonyl group (C=O). The carbonyl carbons of the peptide bonds would also have significant LUMO character, making them sites for nucleophilic attack. malayajournal.org

The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive. malayajournal.org Calculations for similar molecules suggest this gap would be significant, indicating a relatively stable compound under normal conditions. scirp.org

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound
OrbitalPredicted Primary LocalizationImplied Reactivity
HOMO Phenyl ring, peptide bond N and O atomsSite for electrophilic attack; electron donation.
LUMO Trifluoroacetyl carbonyl group, peptide carbonyl groupsSite for nucleophilic attack; electron acceptance.
HOMO-LUMO Gap Moderately largeIndicates good kinetic stability.

Quantum chemical calculations can be used to model chemical reactions by identifying the transition state (TS)—the highest energy point along the reaction pathway. This allows for the calculation of the activation energy, which determines the reaction rate.

A key reaction for peptides is hydrolysis of the peptide bond. Modeling the hydrolysis of the phenylalanyl-alanine (B1595834) bond in this compound would involve simulating the approach of a water molecule (or hydroxide (B78521) ion for base-catalyzed hydrolysis) to one of the peptide carbonyl carbons. The calculation would map the energy profile of the reaction, proceeding from the reactants through a tetrahedral intermediate to the final products (N-Trifluoroacetylphenylalanine and Alanine). The calculated activation energy would provide a quantitative measure of the peptide bond's stability against hydrolysis. The presence of the electron-withdrawing trifluoroacetyl group could influence the reactivity of the adjacent peptide bond, a hypothesis that can be directly tested through these models.

Ligand-Protein Docking and Interaction Modeling (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov In a non-clinical context, this can be used to understand the fundamental interactions that govern molecular recognition.

For a hypothetical study, this compound could be docked into the active site of a protease, such as chymotrypsin, which has a known preference for cleaving peptide bonds after aromatic amino acids like phenylalanine. The docking simulation would position the peptide within the enzyme's binding pocket to achieve the most favorable binding energy. nih.gov

The analysis would focus on identifying key intermolecular interactions:

Hydrophobic Interactions: The phenyl ring of the phenylalanine residue would be expected to fit into the S1 hydrophobic pocket of chymotrypsin.

Hydrogen Bonding: The peptide backbone's N-H and C=O groups would likely form hydrogen bonds with amino acid residues in the enzyme's active site, mimicking the interactions of a natural peptide substrate.

Influence of the Trifluoroacetyl Group: The docking simulation would also reveal how the bulky and highly electronegative trifluoroacetyl group interacts with the protein surface. It could form specific interactions or create steric hindrance, potentially affecting the binding orientation compared to a simple N-acetylated peptide.

The results of such a study would provide a structural hypothesis for how this modified peptide is recognized by an enzyme, highlighting the roles of its different chemical moieties in the binding process.

Computational Assessment of Binding Modes with Model Enzymatic Systems

Molecular docking simulations would be the initial step to predict the most favorable binding orientation of this compound within the active site of a model enzyme. This method utilizes scoring functions to estimate the binding affinity and rank different binding poses. The results of docking studies can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-enzyme complex over time. MD simulations provide a more detailed and dynamic picture of the binding event, allowing for the analysis of conformational changes in both the ligand and the enzyme upon binding. These simulations can also be used to calculate the binding free energy, offering a more accurate prediction of the binding affinity.

Prediction of Specificity Determinants for Peptide-Enzyme Interactions

The prediction of specificity determinants for the interaction between this compound and an enzyme would involve a combination of computational techniques aimed at identifying the key features of both the peptide and the enzyme that govern their specific recognition. While specific studies on this compound are not available, the general approach would involve analyzing the structural and chemical properties of the peptide and the enzyme's active site.

Computational methods such as alanine scanning mutagenesis simulations can be used to identify key residues in the enzyme's active site that are crucial for binding this compound. In this approach, individual amino acid residues in the active site are computationally mutated to alanine, and the effect on the binding affinity is calculated. Residues that cause a significant decrease in binding affinity upon mutation are considered to be specificity determinants.

Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to correlate the structural features of this compound and its analogs with their binding affinities for a particular enzyme. By building a QSAR model, it is possible to identify the key molecular descriptors of the peptide that are important for its interaction with the enzyme, thus providing insights into the determinants of specificity.

The analysis of the electrostatic potential surfaces of both the this compound and the enzyme's active site can also reveal important clues about the specificity of their interaction. Complementary electrostatic surfaces, where positive regions on the peptide interact with negative regions on the enzyme and vice versa, are often indicative of specific binding.

Advanced Analytical Methodologies for N Trifluoroacetylphenylalanylalanine

Development of Highly Sensitive Detection Methods

The accurate detection and quantification of modified dipeptides such as N-Trifluoroacetylphenylalanylalanine are crucial for various applications in proteomics and metabolomics. The development of highly sensitive analytical methods is paramount for tracing these compounds in complex biological matrices and for assessing their purity.

Mass Spectrometry-Based Approaches for Tracing and Quantifying Modified Dipeptides

Mass spectrometry (MS) stands as a cornerstone for the analysis of peptides due to its high sensitivity, specificity, and ability to provide structural information. For modified dipeptides like this compound, MS-based approaches, particularly when coupled with tandem mass spectrometry (MS/MS), are indispensable. The trifluoroacetyl group at the N-terminus influences the fragmentation pattern, which can be harnessed for specific and sensitive detection.

Collision-induced dissociation (CID) is a widely used fragmentation technique where precursor ions are fragmented to produce a spectrum of product ions, revealing the peptide's sequence. nih.gov The N-terminal trifluoroacetyl modification can direct fragmentation pathways, potentially leading to the formation of characteristic fragment ions that can be used for identification and quantification. For instance, N-terminal derivatization is known to promote the formation of specific ion series (e.g., b- and y-ions), which simplifies spectral interpretation and increases confidence in peptide identification. acs.orgdtu.dk

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, allowing the generation of intact molecular ions with high efficiency. The sensitivity of ESI-MS can be in the low attomole range, enabling the detection of trace amounts of modified dipeptides. nih.gov Strategies to enhance ionization efficiency, such as chemical derivatization to introduce a permanent charge, can further lower detection limits. researchgate.net

For quantitative studies, stable isotope-labeled internal standards are often employed. researchgate.net A synthetic version of this compound containing stable isotopes (e.g., ¹³C, ¹⁵N) can be synthesized and spiked into a sample at a known concentration. By comparing the MS signal intensity of the analyte to that of the isotopically labeled standard, precise and accurate quantification can be achieved, compensating for variations in sample preparation and instrument response. researchgate.netnih.gov High-sensitivity mass spectrometry techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are powerful tools for targeted quantitative proteomics that utilize these stable isotope-labeled peptide internal standards. researchgate.net

Table 1: Key Mass Spectrometry Techniques for Modified Dipeptide Analysis

Technique Principle Application for this compound
ESI-MS Soft ionization creates intact molecular ions from solution. Detection and mass determination of the dipeptide.
Tandem MS (MS/MS) Precursor ions are isolated, fragmented (e.g., by CID), and fragments are mass-analyzed. Structural confirmation and sequencing by analyzing fragmentation patterns.
High-Resolution MS Provides highly accurate mass measurements (ppm accuracy). Unambiguous determination of elemental composition. nih.gov

| SRM/MRM | A targeted MS/MS technique that monitors specific precursor-to-product ion transitions. | Highly sensitive and specific quantification of the dipeptide in complex mixtures. researchgate.net |

Chromatographic Method Development (e.g., HPLC, GC) for Separation and Purity Assessment

Chromatography is essential for separating this compound from complex mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide separation. It separates molecules based on their hydrophobicity. The trifluoroacetyl group increases the hydrophobicity of the dipeptide, which influences its retention time on a C18 or C8 column. The mobile phase typically consists of an aqueous solution with an organic modifier (like acetonitrile) and an ion-pairing agent, such as trifluoroacetic acid (TFA). usp.org However, TFA can sometimes interfere with MS detection; alternative ion-pairing agents like difluoroacetic acid (DFA) have been shown to improve MS data quality without compromising chromatographic separation. waters.com

Method development in HPLC involves optimizing parameters such as the column type, mobile phase composition, gradient elution profile, and flow rate to achieve the best separation and peak shape. Purity is assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. usp.orgresearchgate.net

Gas Chromatography (GC): For GC analysis, peptides need to be converted into volatile and thermally stable derivatives. The N-trifluoroacetyl group already enhances volatility. Further derivatization of the C-terminal carboxyl group to form an ester (e.g., a methyl or n-butyl ester) is typically required. oup.comacs.orgnih.gov The resulting N-trifluoroacetyl dipeptide ester is sufficiently volatile for GC analysis.

GC offers high resolution and is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification. oup.comdtic.mil GC methods have been successfully used for the analysis of amino acids as their N-trifluoroacetyl n-butyl ester derivatives, demonstrating that GC can yield results that are essentially identical to other chromatographic methods when applied to the same sample hydrolysate. oup.com

Table 2: Comparison of Chromatographic Methods for this compound Analysis

Parameter HPLC GC
Principle Separation in a liquid mobile phase based on polarity/hydrophobicity. Separation in a gaseous mobile phase based on volatility and column interaction.
Sample State Soluble in a liquid mobile phase. Volatile and thermally stable (requires derivatization).
Derivatization Not always necessary, but can be used for detection enhancement. Mandatory for peptides (e.g., C-terminal esterification). nih.govacs.org
Detection UV, MS. FID, MS.

| Primary Use | Purity assessment, separation from complex biological matrices. | Analysis of volatile derivatives, chiral separations. usp.org |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. google.com For this compound, further derivatization can enhance detection sensitivity, improve chromatographic behavior, and provide more detailed structural information.

N-Terminal and Carboxyl-Terminal Derivatization for Specific Analytical Techniques

While the N-terminus of this compound is already modified, additional derivatization strategies at both the N- and C-termini can be employed for other peptides or for specific analytical goals.

N-Terminal Derivatization: The primary goal of N-terminal derivatization is often to improve ionization efficiency in mass spectrometry or to introduce a chromophore/fluorophore for optical detection in HPLC. Reagents can introduce a permanent positive charge, which significantly enhances signal intensity in positive-ion ESI-MS. researchgate.net For example, derivatization with reagents like N-Tris(2,4,6-trimethoxyphenyl)phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-acOSu) can improve MALDI MS/MS fragmentation patterns and bring small peptides into a more easily analyzable mass range. waters.com Other strategies involve using reagents that promote specific fragmentation patterns, such as Edman-type cleavage, which can simplify MS/MS spectra and aid in sequencing. acs.org

Carboxyl-Terminal Derivatization: The C-terminal carboxyl group can also be a target for derivatization. This is particularly useful for:

Improving fragmentation in MS: Derivatizing carboxyl groups (at the C-terminus and on acidic amino acid side chains) with reagents containing tertiary or quaternary amines can increase the peptide's charge state. nih.gov This is highly beneficial for fragmentation techniques like electron transfer dissociation (ETD), which works more efficiently on more highly charged ions, leading to better sequence coverage. nih.gov

Enabling GC analysis: As mentioned, esterification of the C-terminus is necessary to increase volatility for GC. oup.comacs.org

Sequencing: Specific reagents like tribenzylsilyl isothiocyanate can be used in chemical methods for C-terminal sequencing. researchgate.net

Applications in Peptide Mapping and Proteomic Methodologies

Peptide mapping is a fundamental technique in proteomics used to identify proteins and characterize their post-translational modifications (PTMs). chromatographyonline.comthermofisher.com It involves enzymatically digesting a protein into smaller peptides, which are then separated by HPLC and analyzed by MS. lcms.cz The resulting chromatogram, or "peptide map," serves as a unique fingerprint for the protein. chromatographyonline.com

The analysis of modified dipeptides like this compound is relevant to proteomics in the context of identifying and characterizing PTMs. While the trifluoroacetyl group is typically an artificial modification introduced during sample preparation or synthesis, the analytical strategies developed for it are applicable to naturally occurring PTMs.

High-resolution mass spectrometry allows for the identification of PTMs by detecting the mass shift they cause in a peptide. nih.gov For example, a method called "ModifiComb" uses the combination of a highly accurate mass difference (ΔM) and the retention time difference (ΔRT) between a modified and unmodified peptide to identify hundreds of PTM types simultaneously. nih.gov Analytical methods developed for this compound can be adapted to trace peptides with other acyl modifications.

Development of Reference Standards and Calibrants for Peptide Analysis

The accuracy and reliability of any quantitative analytical method depend on the availability of well-characterized reference standards and calibrants. researchgate.net For this compound, establishing a reference standard is a critical step for its use in quantitative assays.

A reference standard is a highly purified and characterized substance used to confirm the identity and determine the concentration of an analyte. researchgate.net The process of establishing a peptide reference standard involves several key steps:

Synthesis and Purification: The compound is synthesized and then purified to a high degree, typically using preparative HPLC.

Identity Confirmation: The identity of the purified compound is unequivocally confirmed using multiple analytical techniques, such as high-resolution mass spectrometry (to confirm mass and elemental composition) and NMR spectroscopy (to confirm the detailed chemical structure). usp.orgresearchgate.net

Purity Assessment: The purity of the standard is determined using high-resolution methods like RP-HPLC with UV detection. This involves quantifying the main peak relative to any impurities. usp.org

Content Assignment: A quantitative value (e.g., peptide content by mass) is assigned to the reference material. This is often done using a mass balance approach, which accounts for the peptide itself, water content (by Karl Fischer titration), residual solvents (by GC), and non-volatile counter-ions (by ion chromatography). researchgate.netthermofisher.com

Once a reference standard is established, it can be used to prepare calibrants. Calibrants are solutions of the reference standard at known concentrations that are used to generate a calibration curve. nih.gov A calibration curve plots the analytical signal (e.g., peak area in HPLC or MS) against the concentration of the analyte. youtube.com This curve is then used to determine the concentration of the analyte in unknown samples by measuring their signal and interpolating the concentration from the curve. skyline.ms

To improve precision, an internal standard—a compound that is chemically similar to the analyte but distinguishable by the detector (e.g., a stable isotope-labeled version)—is added at a fixed concentration to all calibrants and unknown samples. youtube.com The calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal versus the analyte concentration. This approach corrects for variability in sample injection and detection. skyline.ms

Table 3: Analytical Tests for Characterizing a Peptide Reference Standard

Quality Attribute Analytical Method(s) Purpose
Identity High-Resolution MS/MS, NMR Confirms the chemical structure and amino acid sequence. usp.orgresearchgate.net
Purity RP-HPLC (UV detection) Quantifies the main peptide peak relative to any impurities. usp.org
Peptide Content Mass Balance (Amino Acid Analysis, Karl Fischer, IC, GC) Assigns a precise quantitative value to the standard, accounting for non-peptide components. researchgate.netthermofisher.com

| Chirality | Chiral GC or HPLC | Confirms the stereochemical integrity of the amino acids. usp.org |

Future Directions and Emerging Research Avenues for N Trifluoroacetylphenylalanylalanine

Integration into Advanced Materials Science Research (e.g., Self-Assembly, Hydrogels)

The field of supramolecular chemistry has seen a surge in the use of short peptides and modified amino acids as building blocks for functional biomaterials. Phenylalanine-containing molecules, in particular, are known for their capacity to self-assemble into ordered nanostructures, such as fibers and hydrogels, driven by hydrophobic and π-π stacking interactions. nih.govrsc.org The introduction of the N-terminal trifluoroacetyl group to the phenylalanylalanine dipeptide could significantly influence these self-assembly processes.

Future research will likely focus on how the highly hydrophobic and electronically distinct nature of the TFA group can be harnessed to direct the self-assembly of N-Trifluoroacetylphenylalanylalanine into novel supramolecular structures. The fluorous interactions contributed by the CF3 group could provide an additional driving force for assembly, potentially leading to hydrogels with unique properties. rsc.org Research into N-terminally modified dipeptides, such as those with the Fluorenylmethyloxycarbonyl (Fmoc) group, has demonstrated the formation of robust hydrogels capable of drug delivery. nih.govrsc.org Similarly, this compound-based hydrogels could be investigated as scaffolds for tissue engineering or as vehicles for the controlled release of therapeutics. nih.gov

Key research questions in this area will involve characterizing the morphology of the resulting nanostructures, understanding the kinetics and thermodynamics of the self-assembly process, and evaluating the mechanical properties (e.g., viscoelasticity) of the formed hydrogels. nih.gov

Research AvenueFocus AreaPotential Outcome
Supramolecular Assembly Investigation of self-assembly mechanisms (π-π stacking, fluorous interactions, hydrogen bonding).Creation of novel nanofibers, nanotubes, and vesicles.
Hydrogel Formation Characterization of gelation conditions (pH, concentration, ionic strength) and material properties.Development of injectable and stimuli-responsive hydrogels.
Biomaterial Application Evaluation of hydrogels for cell culture, tissue engineering, and controlled drug release.Advanced biomaterials with tailored biocompatibility and functionality.

Applications in Chemical Biology as Molecular Probes or Tools

The trifluoroacetyl group offers a unique handle for developing molecular probes. Its fluorine atoms can be readily detected by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique known for its high sensitivity and the absence of background signals in biological systems. This makes this compound a promising candidate for development into a ¹⁹F NMR probe to study peptide-protein interactions. Trifluoroacetylated peptides have been successfully used to investigate interactions with enzymes like elastase, where the TFA group's NMR signal provides insights into binding events and conformational changes. nih.govnih.gov

Furthermore, the peptide backbone (phenylalanylalanine) can be tailored to act as a recognition motif for specific enzymes, such as proteases. By attaching quencher and fluorophore moieties, this compound derivatives could be designed as activatable fluorescent probes. nih.gov Upon enzymatic cleavage of the peptide bond, a fluorescent signal would be generated, allowing for the sensitive detection of enzyme activity in complex biological samples. The trifluoroacetyl group itself has been incorporated into fluorescent probes for the detection of amines, highlighting its versatility in probe design. researchgate.net

Probe TypeDetection MethodTarget ApplicationKey Feature
NMR Probe ¹⁹F NMR SpectroscopyStudying enzyme-peptide or protein-protein interactions in vitro.The trifluoroacetyl group serves as a sensitive, background-free NMR reporter.
Activatable Fluorescent Probe Fluorescence SpectroscopyReal-time monitoring of specific protease activity in biological systems.The phenylalanylalanine sequence acts as a specific substrate for target enzymes.
Metabolic Probe Mass Spectrometry / ¹⁹F NMRTracing the metabolic fate of the dipeptide within cellular systems.The fluorine atoms provide a unique mass signature for tracking.

Exploration in Bioconjugation Chemistry Beyond Protecting Group Functions

While the trifluoroacetyl group is well-established as a protecting group for amines in peptide synthesis due to its stability and specific cleavage conditions, acs.orgmdpi.com its potential in bioconjugation reactions remains largely untapped. The reactivity of the trifluoroacetyl moiety could be exploited for novel ligation strategies. Future research could explore reactions where the TFA group acts as a specific chemical handle for covalently attaching the dipeptide to other biomolecules, such as proteins or nucleic acids, or to surfaces for the creation of functionalized materials.

This moves beyond its traditional deprotection role and reimagines it as an active participant in forming stable conjugates. google.com This could involve developing new "click-like" reactions tailored to the reactivity of the TFA group. Such strategies would add to the existing toolbox of bioconjugation methods, which are critical for creating antibody-drug conjugates, radiolabeled peptides for imaging, and other advanced biomedical tools. nih.gov The challenge will be to develop reaction conditions that are selective for the TFA group and compatible with biological systems.

Development of High-Throughput Screening Assays for Compound Activity Profiling (Non-Clinical)

To uncover the potential biological activities of this compound and its derivatives, high-throughput screening (HTS) methodologies will be indispensable. nih.gov HTS allows for the rapid testing of large compound libraries against specific biological targets. youtube.comeurofinsdiscovery.com Future work could involve designing and implementing HTS campaigns to profile the compound for various non-clinical activities.

For example, biochemical assays could be developed to screen for inhibitory activity against a panel of proteases or other enzymes. nih.govsigmaaldrich.com Cell-based HTS assays could be used to assess its effects on cellular processes like proliferation, apoptosis, or signaling pathways in various cell lines. dovepress.com These screening efforts could identify unexpected "hit" compounds, revealing novel biological functions for this class of molecules and providing starting points for further chemical optimization. The data generated from such screens would be crucial for understanding the structure-activity relationships of trifluoroacetylated dipeptides.

Assay TypeScreening GoalExample TargetThroughput Potential
Biochemical Assay Identify enzyme inhibitors or modulators.Proteases, kinases, phosphatases.10,000-100,000 compounds/day
Cell-Based Assay Profile effects on cellular functions.Cancer cell viability, pathway activation (e.g., reporter genes).5,000-50,000 compounds/day
Protein-Protein Interaction Assay Discover disruptors of specific biological complexes.PD-1/PD-L1, p53/MDM2.10,000-50,000 compounds/day

Theoretical Contributions to Understanding Complex Peptide Systems

Computational and theoretical chemistry offer powerful tools to predict and understand the behavior of peptides at a molecular level. soton.ac.uk Applying these methods to this compound can provide profound insights that guide experimental work. Molecular dynamics (MD) simulations can be used to model the self-assembly process, predicting how individual molecules aggregate to form larger nanostructures and revealing the key intermolecular interactions—such as hydrogen bonds, π-stacking, and fluorous interactions—that stabilize these assemblies. researchgate.netrsc.org

Furthermore, computational docking and quantum mechanical calculations can be employed to study the binding of this compound to potential biological targets, such as enzyme active sites. researchgate.net These theoretical studies can help rationalize its biological activity (or lack thereof) and guide the design of new derivatives with enhanced affinity or specificity. Understanding the conformational preferences of the dipeptide, as influenced by the bulky and electron-withdrawing TFA group, is another key area where theoretical calculations can provide valuable information not easily accessible through experimental methods alone.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Trifluoroacetylphenylalanylalanine to maximize yield and purity?

  • Methodology :

  • Use alkaline conditions (e.g., NaOH) to dissolve the precursor amino acid, followed by controlled addition of trifluoroacetic anhydride under supervision to avoid exothermic side reactions .
  • Purify the product via recrystallization or column chromatography, monitoring intermediate steps with thin-layer chromatography (TLC) to confirm reaction progress .
  • Employ anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis of reactive intermediates .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodology :

  • Acid-base titration to quantify free amino groups, ensuring complete acetylation .
  • High-performance liquid chromatography (HPLC) with UV detection for separation of residual trifluoroacetic acid (TFA) or byproducts .
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity, with attention to trifluoroacetyl group signals (δ ~110–120 ppm for ¹⁹F) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use closed systems or fume hoods to prevent inhalation of volatile TFA byproducts .
  • Wear PPE: nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Store the compound in airtight containers away from moisture and oxidizing agents to prevent degradation .

Advanced Research Questions

Q. What are the common pitfalls in interpreting NMR spectra of this compound, and how can they be resolved?

  • Methodology :

  • The trifluoroacetyl group introduces strong deshielding effects, complicating ¹H/¹³C peak assignments. Use ¹⁹F NMR to distinguish TFA-related artifacts .
  • Solvent suppression techniques (e.g., D₂O exchange) may mask exchangeable protons; confirm assignments via COSY or HSQC experiments .

Q. How does residual TFA from synthesis impact biological assays, and what strategies mitigate this interference?

  • Methodology :

  • TFA at nM concentrations inhibits cell proliferation or alters viability. Remove residual TFA via lyophilization followed by dialysis (MWCO 500–1000 Da) or ion-exchange chromatography .
  • Validate TFA removal using conductivity measurements or ion-pair HPLC .

Q. How can researchers resolve contradictory data arising from impurities in this compound batches?

  • Methodology :

  • Perform batch-to-batch comparisons using LC-MS to identify impurity profiles (e.g., incomplete acetylation or hydrolyzed byproducts) .
  • Replicate experiments under controlled TFA-free conditions, as outlined in NIH preclinical guidelines, to isolate compound-specific effects .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Methodology :

  • Analyze hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) to determine conformational stability .
  • Compare experimental bond lengths/angles (e.g., C–C = 0.009 Å) with computational models (DFT) to validate crystallographic data .

Q. What statistical reporting standards are essential when using this compound in preclinical studies?

  • Methodology :

  • Adhere to NIH guidelines for experimental transparency: report sample sizes, purity thresholds, and solvent controls .
  • Use ANOVA or mixed-effects models to account for batch variability in cytotoxicity or pharmacokinetic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.